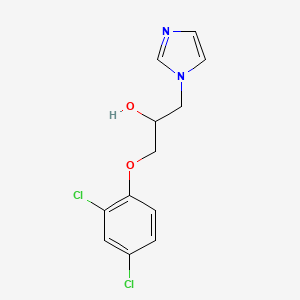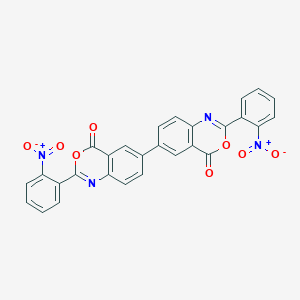![molecular formula C12H18N2O3S B5167988 4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B5167988.png)
4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a methylsulfonyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Acylation of Aniline: Aniline is acylated with isobutyryl chloride to form N-(propan-2-yl)aniline.
Sulfonylation: N-(propan-2-yl)aniline is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of specialty chemicals and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(propan-2-yl)benzamide
- 4-methyl-N-(propan-2-yl)benzamide
- 4-(methylsulfonyl)aniline
Uniqueness
4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide is unique due to the presence of both the methylsulfonyl and isopropyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9(2)13-12(15)10-5-7-11(8-6-10)14(3)18(4,16)17/h5-9H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZVWDKSVHHMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-difluorophenoxy)methyl]-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5167917.png)
![METHYL 4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOATE](/img/structure/B5167920.png)

![3-(benzyloxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5167936.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-nitrophenyl)methanone](/img/structure/B5167949.png)
![2-Chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene](/img/structure/B5167955.png)
![17-(5-chloro-2-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5167956.png)

![(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5167970.png)
![3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B5167974.png)
![2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5168003.png)
![1-(4-methoxyphenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5168023.png)
![4-(2-methylphenoxy)-1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5168036.png)
